3-Chloro-4-((4-fluorobenzyl)oxy)benzamide
Description
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is a benzamide derivative featuring a chlorine atom at the 3-position and a 4-fluorobenzyloxy group at the 4-position of the benzene ring. Its synthesis often involves coupling reactions between substituted benzoyl chlorides and amines or hydrazides under controlled conditions. Studies highlight the use of both conventional refluxing and ultrasonic irradiation methods, with the latter demonstrating superior efficiency in terms of reaction time and yield (e.g., 72–85% yields under ultrasound vs. 60–70% via conventional methods) .
Properties
Molecular Formula |
C14H11ClFNO2 |
|---|---|
Molecular Weight |
279.69 g/mol |
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18) |
InChI Key |
WOUVPTZIBYPLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The benzyl ether linkage can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
Scientific Research Applications
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Substituent Position : The 3-chloro and 4-fluorobenzyloxy groups in the target compound contrast with the 3-methoxy and 2-chloro-4-fluorobenzyloxy groups in the analog from . Methoxy groups enhance solubility due to their electron-donating nature, whereas chloro groups increase electrophilicity .
- Core Structure: The azetidinone-containing analog () introduces a β-lactam ring, which may influence biological activity or metabolic stability compared to the planar benzamide core .
Key Observations :
- Ultrasound methods reduce reaction times by 50–75% compared to conventional reflux, attributed to enhanced mass transfer and cavitation effects .
- The use of polar aprotic solvents like acetonitrile (ACN) improves yields in both methods, while K₂CO₃ acts as a base to deprotonate intermediates .
Spectroscopic and Analytical Data
Table 3: Spectral Data Comparison
Key Observations :
- The C=O stretching frequency (~1640–1670 cm⁻¹) is consistent across analogs, confirming the amide moiety’s presence .
- ¹H-NMR signals for the benzyloxy –CH₂– group appear near δ 5.10–5.19 ppm, while methoxy groups resonate at δ 3.79 .
Elemental Analysis and Purity
Table 4: Elemental Analysis (%)
Biological Activity
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide can be described by its molecular formula . It features a chloro and fluorine substituent on the aromatic rings, which are known to influence its biological properties.
The biological activity of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in tumor progression or inflammation.
Anticancer Activity
Research has indicated that compounds similar to 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide exhibit significant anticancer properties. A study evaluating biphenyl derivatives found that many exhibited cytotoxicity against human tumor cell lines, with some compounds demonstrating IC50 values comparable to established anticancer agents .
Case Study: Cytotoxicity Evaluation
In a comparative study, the cytotoxic effects of various benzamide derivatives were assessed against multiple cancer cell lines. The results are summarized in Table 1 below:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide | HeLa | 25.0 | Induction of apoptosis |
| Biphenyl Derivative A | MCF-7 | 19.5 | ROS production and GSH depletion |
| Biphenyl Derivative B | A549 | 22.3 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In addition to its anticancer potential, 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests it may serve as a therapeutic agent for inflammatory diseases.
Research Findings
A recent study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential utility in treating conditions characterized by inflammation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable stability in human liver microsomes compared to other species, suggesting a better pharmacokinetic profile in humans .
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Half-life (human microsomes) | 111.98 min |
| Clearance (mL/min/kg) | 15.52 |
| Bioavailability | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
